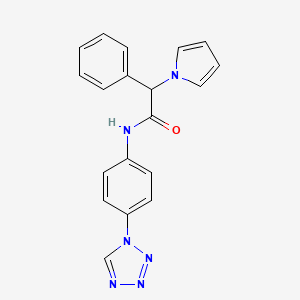

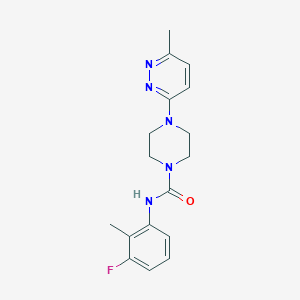

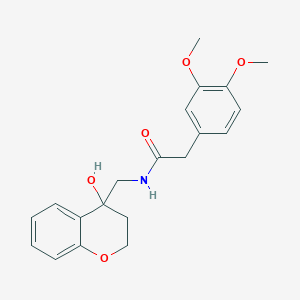

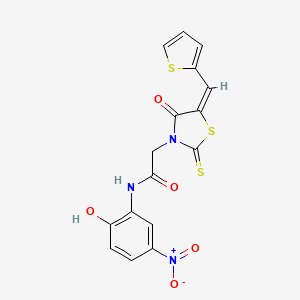

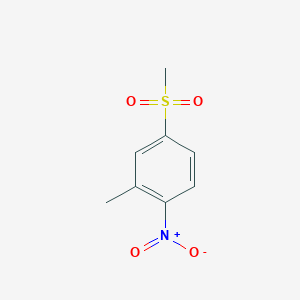

N-(3-fluoro-2-methylphenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(3-fluoro-2-methylphenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide" is a chemically synthesized molecule that may have potential pharmacological properties. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds with related structures and potential biological activities. For instance, compounds with the piperazine moiety and various substitutions have been evaluated for their antiallergy activity , dopamine receptor selectivity , antimicrobial activity , and as medicinally important derivatives .

Synthesis Analysis

The synthesis of related piperazine derivatives typically involves multi-step reactions starting from various substituted phenyl or pyridinyl precursors. For example, the synthesis of N-aryl piperazine derivatives with antimicrobial activity involved cyclization, halogenation, and palladium-catalyzed cross-coupling reactions . Similarly, the synthesis of 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazine-1-yl)-1H-indazole was achieved through a simple and efficient process, although the exact steps are not detailed . These methods could potentially be adapted for the synthesis of "this compound".

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial for their biological activity. For instance, the presence of a carboxamide linker has been shown to be critical for the selectivity of dopamine D3 receptor ligands . The substitution pattern on the phenyl or pyridinyl rings, as well as the presence of fluorine atoms, can significantly influence the binding affinity and selectivity of these compounds towards their biological targets .

Chemical Reactions Analysis

The chemical reactivity of piperazine derivatives can be influenced by the substituents on the piperazine ring and the nature of the linker. For example, the removal of the carbonyl group in the amide linker of dopamine receptor ligands resulted in a dramatic reduction in binding affinity at the D3 receptor . This suggests that specific chemical groups are essential for the interaction with biological targets and can be a focus for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The presence of fluorine atoms can affect these properties by increasing the lipophilicity of the molecule, which may enhance its ability to cross biological membranes . The antimicrobial activity of these compounds is also a direct consequence of their chemical properties, as they must be able to interact with and disrupt bacterial or fungal cells .

科学的研究の応用

PET Tracers for Neurological Disorders

N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides, analogs of the molecule , have been developed as PET tracers for serotonin 5-HT(1A) receptors. These derivatives demonstrate high brain uptake, slow clearance, and stability, making them promising candidates for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders (García et al., 2014).

Antimicrobial Activity

Novel derivatives containing the core structure of N-(3-fluoro-2-methylphenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide have demonstrated potential antimicrobial activity. These compounds were evaluated for in vitro antibacterial activity against various bacterial species, including antibiotic-resistant strains, and also for antifungal activity, with some showing notable effectiveness (Babu et al., 2015).

Potential PET Radioligands for Dopamine D3 Receptors

Carbon-11-labeled carboxamide derivatives, which are structurally related, have been synthesized as potential PET radioligands for imaging of dopamine D3 receptors. These tracers were prepared with high radiochemical yields and specific activity, indicating their suitability for in vivo imaging studies (Gao et al., 2008).

Antiviral and Antimicrobial Activities

Compounds structurally similar to this compound have shown promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activity. This suggests potential applications in the treatment of viral and bacterial infections (Reddy et al., 2013).

Inhibitor of the Met Kinase Superfamily

N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, a related compound, has been identified as a potent and selective Met kinase inhibitor. This compound showed complete tumor stasis in a Met-dependent gastric carcinoma xenograft model, indicating its potential as a cancer therapeutic agent (Schroeder et al., 2009).

Imaging of Stearoyl-CoA Desaturase-1

Design and synthesis of radiotracers based on similar structures have been conducted for noninvasive assessment of stearoyl-CoA desaturase-1 (SCD-1), a target associated with poor survival in cancer patients. The radiotracers demonstrated effective tumor imaging in mouse models, suggesting a new approach for cancer diagnosis (Silvers et al., 2016).

特性

IUPAC Name |

N-(3-fluoro-2-methylphenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN5O/c1-12-6-7-16(21-20-12)22-8-10-23(11-9-22)17(24)19-15-5-3-4-14(18)13(15)2/h3-7H,8-11H2,1-2H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIEVMSHYEYZGQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)N2CCN(CC2)C(=O)NC3=C(C(=CC=C3)F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-1-benzofuran-2-carboxamide](/img/structure/B3008468.png)

![1-{[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenyl-1,4-dihydro-2,3-pyrazinedione](/img/structure/B3008469.png)

![[1-(4-Fluorophenyl)cyclopropyl]-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B3008471.png)

![4-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(ethylsulfonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3008475.png)

![2-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-4-nitroaniline](/img/structure/B3008478.png)

![3-(2-Methoxyethyl)-5-[4-(trifluoromethyl)piperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B3008479.png)

![(E)-N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B3008481.png)

![({4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)dimethylamine](/img/structure/B3008482.png)

![(2-Nitrophenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B3008483.png)